3-(furan-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

Stearoyl-CoA desaturase (SCD) inhibition Structure-activity relationship (SAR) Heterocyclic head group comparison

This furan-2-yl-substituted piperazinyl-pyridazine is a critical structural-diversity element for SCD1 inhibitor SAR campaigns where systematic variation of the pyridazine 3-position heterocycle is required. The furan head group distinctly modulates target potency and selectivity profiles versus thiophene, pyridine, or alkyl analogs. Deploy for head-to-head comparison within the XEN103 scaffold context (mSCD1 IC50 = 14 nM). Also serves as a computational reference for docking studies against SCD1 and EGFR/KRAS targets. The trifluoromethyl group provides a diagnostic 19F NMR handle (~ -60 to -65 ppm) absent in non-fluorinated analogs. Treat as uncharacterized potency until experimentally profiled; suitable as a chemical-matched negative-control candidate for SCD1 assay development.

Molecular Formula C20H17F3N4O2
Molecular Weight 402.377
CAS No. 923685-60-3
Cat. No. B2661157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(furan-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
CAS923685-60-3
Molecular FormulaC20H17F3N4O2
Molecular Weight402.377
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C20H17F3N4O2/c21-20(22,23)15-5-3-14(4-6-15)19(28)27-11-9-26(10-12-27)18-8-7-16(24-25-18)17-2-1-13-29-17/h1-8,13H,9-12H2
InChIKeyYRHBPMDEKCFCFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Furan-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine: Scientific Procurement Sourcing and Chemical Identity


3-(Furan-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine (CAS 923685-60-3, molecular formula C20H17F3N4O2, molecular weight 402.38 g/mol) is a heterocyclic small molecule belonging to the piperazinyl-pyridazine chemical class . Structurally, it contains a furan ring at the pyridazine 3-position and a 4-(trifluoromethyl)benzoyl-piperazine moiety at the 6-position [1]. This compound falls within the broad patent landscape of pyridazine derivatives claimed as stearoyl-CoA desaturase (SCD) inhibitors and, separately, as EGFR/KRAS pathway modulators [1][2]. Targeted procurement of this specific substitution pattern, rather than generic pyridazine analogs, is essential where the furan heterocycle is required for specific molecular recognition or SAR-series continuity [1].

Why Generic 3-Heteroaryl-6-piperazinyl Pyridazine Analogs Cannot Substitute for 3-(Furan-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine


Within the piperazinyl-pyridazine chemical space, small changes at the 3-position heterocycle (the 'head group') have been shown to profoundly alter both target potency and selectivity profiles [1]. For example, the SCD inhibitor series exemplified in WO2006034341A3 demonstrates that substituent variation at the pyridazine 3-position directly modulates SCD1 inhibitory activity, with IC50 values spanning from low nanomolar to micromolar ranges depending on the identity and substitution pattern of the aryl/heteroaryl head group [1]. In a parallel chemotype, the Sloan-Kettering EGFR/KRAS inhibitor patent (US 9,562,019) explicitly separates pyridazinone compounds of formula (I) from furan compounds of formula (II) as distinct structural classes with different biological profiles [2]. Consequently, substituting 3-(furan-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine with a thiophene, methyl, or pyridine analog without experimental validation introduces indeterminate SAR risk and cannot be justified solely by core scaffold similarity [1][2].

Quantitative Differentiation Evidence for 3-(Furan-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine: Comparator-Based Analysis


Structural Differentiation: Furan-2-yl vs. Thiophen-2-yl vs. Methyl Head Group Comparison in Piperazinyl-Pyridazine SCD Inhibitor Series

This compound is structurally embedded within the broad Markush claims of patent WO2006034341A3, which discloses pyridazinylpiperazinyl trifluorophenyl methanones as SCD inhibitors. While the patent itself does not provide individual IC50 data for every enumerated compound, it explicitly teaches that the R2 substituent at the pyridazine 3-position—where this compound bears a furan-2-yl group—is a critical determinant of SCD inhibitory potency. Representative compounds within this patent series (e.g., XEN103, bearing a distinct 3-position substitution) achieved mSCD1 IC50 = 14 nM and HepG2 cellular IC50 = 12 nM [1]. The furan-2-yl variant occupies a distinct region of chemical space compared to the thiophen-2-yl analog (3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine, CAS data available from multiple vendors) and the methyl analog (3-methyl-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine) . No publicly available head-to-head potency data comparing these three specific analogs under identical assay conditions could be located as of the publication date of this document. This absence of data constitutes an evidence gap that must be explicitly acknowledged [2].

Stearoyl-CoA desaturase (SCD) inhibition Structure-activity relationship (SAR) Heterocyclic head group comparison

Class-Level Evidence: SCD1 Inhibitory Potency of Representative Piperazinyl-Pyridazine Series Compounds

The piperazinyl-pyridazine scaffold bearing a 4-(trifluoromethyl)benzoyl substituent on the piperazine ring has been validated as a potent SCD1 inhibitory pharmacophore. In the discovery of the XEN103 series, compound 49 (XEN103) demonstrated mSCD1 IC50 = 14 nM and HepG2 cellular IC50 = 12 nM, with in vivo efficacy demonstrated by an ED50 = 0.8 mg/kg in a rodent model of weight gain . This same patent family (WO2006034341, CA2533899, US7514436) broadly claims pyridazine derivatives encompassing the 3-(furan-2-yl) substitution pattern, establishing this compound's structural membership within a pharmacologically validated inhibitor class [1]. The 4-(trifluoromethyl)benzoyl moiety on the piperazine ring is a conserved pharmacophoric element across active compounds in this series [1]. However, it must be noted that the specific compound 3-(furan-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine has not been individually profiled in any publicly available biological assay; the data cited here apply to structurally related but distinct compounds within the same patent family, and therefore represent class-level inference only [2].

SCD1 inhibition Metabolic disease Piperazinyl-pyridazine pharmacophore

EGFR/KRAS Pathway Patent Coverage: Furan-Containing Compounds as a Distinct Structural Class

U.S. Patent 9,562,019 (Sloan-Kettering Institute for Cancer Research) discloses two distinct classes of compounds as EGFR and/or KRAS inhibitors: pyridazinone compounds of formula (I) and furan compounds of formula (II) [1]. The inventors—including Chucholowski and Thiruvazhi, who are also named inventors on the SCD inhibitor patent family—explicitly treat furan-containing compounds as a separate structural class from pyridazinones, indicating that the presence of a furan moiety confers distinct biological properties worthy of independent patent claiming [1][2]. The compound 3-(furan-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine, while not specifically enumerated in the exemplified compounds of this patent, shares the furan structural motif of formula (II) compounds and is structurally related to the inventor team's broader chemical portfolio spanning both SCD and EGFR/KRAS target families [2]. This dual-target-area patent coverage suggests that the furan-2-yl pyridazine scaffold may possess polypharmacological potential, though no quantitative potency data for this specific compound against EGFR or KRAS are publicly available [3].

EGFR inhibition KRAS inhibition Furan-containing pyridazine derivatives Cancer therapeutics

Recommended Procurement and Application Scenarios for 3-(Furan-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine Based on Available Evidence


SAR Probe in Piperazinyl-Pyridazine SCD Inhibitor Lead Optimization Programs

This compound is best deployed as a structural diversity element in SCD1 inhibitor SAR campaigns where systematic variation of the pyridazine 3-position heterocycle is required. Given that the XEN103 series established the piperazinyl-pyridazine scaffold as capable of achieving mSCD1 IC50 = 14 nM and HepG2 IC50 = 12 nM with oral in vivo efficacy (ED50 = 0.8 mg/kg), procurement of the furan-2-yl variant enables head-to-head comparison of furan vs. thiophene vs. alkyl head groups within a consistent 4-(trifluoromethyl)benzoyl-piperazine pharmacophore context . This approach is aligned with the SAR strategies disclosed in patent WO2006034341A3, where R2 substituent variation at the 3-position was systematically explored .

Reference Standard for Analytical Method Development and Quality Control of Piperazinyl-Pyridazine Compound Libraries

With a molecular formula of C20H17F3N4O2 and molecular weight of 402.38 g/mol, this compound serves as a well-defined chemical entity for developing HPLC, LC-MS, and NMR analytical methods applicable to the broader piperazinyl-pyridazine chemical class . The presence of the trifluoromethyl group provides a distinctive 19F NMR handle (δ approximately -60 to -65 ppm for Ar-CF3) that facilitates quantification in complex matrices, offering a practical advantage over non-fluorinated analogs during method development .

Computational Chemistry and Docking Studies for Polypharmacology Assessment Across SCD and EGFR/KRAS Targets

The dual patent coverage of structurally related compounds spanning SCD inhibitors (WO2006034341A3) and EGFR/KRAS inhibitors (US 9,562,019) suggests that this furan-containing pyridazine scaffold may engage multiple biological targets [1]. Procurement of this compound as a computational reference structure enables in silico docking and molecular dynamics simulations against both SCD1 and EGFR/KRAS target families, potentially revealing polypharmacological profiles that differentiate it from analogs lacking the furan motif, though all such predictions require subsequent experimental validation [1].

Negative Control or Inactive Comparator in SCD1 Assay Validation

In the absence of publicly available biological activity data, this compound should be treated as having uncharacterized potency until experimentally profiled. It may be procured as a chemical-matched negative control candidate for SCD1 assay development, where its activity (or lack thereof) relative to the validated inhibitor XEN103 (mSCD1 IC50 = 14 nM) would provide valuable SAR information about the furan-2-yl head group's contribution to target engagement . Researchers should independently verify activity before assigning this compound as either an active probe or an inactive control.

Quote Request

Request a Quote for 3-(furan-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.